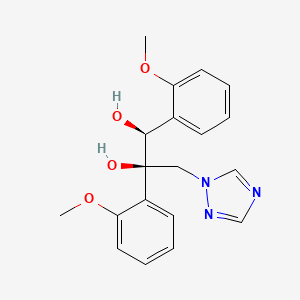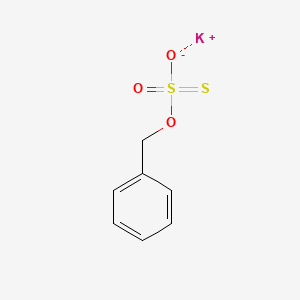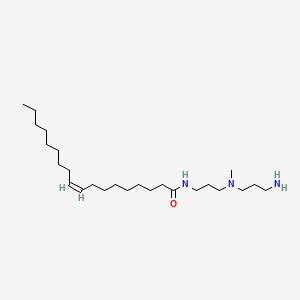
(Z)-N-(3-((3-Aminopropyl)methylamino)propyl)-9-octadecenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a long aliphatic chain with an amide group and a secondary amine, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9-octadecenoyl chloride and 3-aminopropylmethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving an inert atmosphere to prevent unwanted side reactions. The temperature and pH are carefully monitored to ensure optimal yield.
Coupling Reaction: The key step involves the coupling of 9-octadecenoyl chloride with 3-aminopropylmethylamine to form the desired amide bond. This reaction is typically catalyzed by a base such as triethylamine.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and advanced purification methods is crucial to achieve the desired quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used to reduce the amide group.
Substitution: Reagents like alkyl halides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological membranes and proteins. Its amphiphilic nature makes it a candidate for investigating membrane dynamics and protein-lipid interactions.
Medicine
In medicine, (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE is explored for its potential therapeutic applications. Its ability to interact with biological membranes suggests possible uses in drug delivery systems and as a component of pharmaceutical formulations.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and surfactants.
Mecanismo De Acción
The mechanism of action of (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, it may interact with specific protein targets, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(DIMETHYLAMINO)PROPYL]-9-OCTADECENAMIDE: Similar structure but with a dimethylamino group instead of a methylamino group.
N-[3-(DIETHYLAMINO)PROPYL]-9-OCTADECENAMIDE: Similar structure but with a diethylamino group.
N-[3-(METHYLAMINO)PROPYL]-9-OCTADECENAMIDE: Similar structure but with a methylamino group.
Uniqueness
The uniqueness of (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE lies in its specific combination of functional groups and aliphatic chain length. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
94278-99-6 |
|---|---|
Fórmula molecular |
C25H51N3O |
Peso molecular |
409.7 g/mol |
Nombre IUPAC |
(Z)-N-[3-[3-aminopropyl(methyl)amino]propyl]octadec-9-enamide |
InChI |
InChI=1S/C25H51N3O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25(29)27-22-19-24-28(2)23-18-21-26/h10-11H,3-9,12-24,26H2,1-2H3,(H,27,29)/b11-10- |
Clave InChI |
CMGLAGCNABBSLR-KHPPLWFESA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN(C)CCCN |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


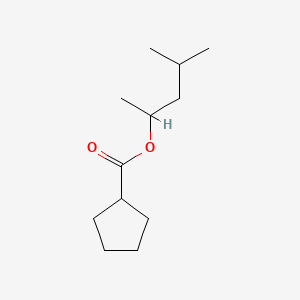
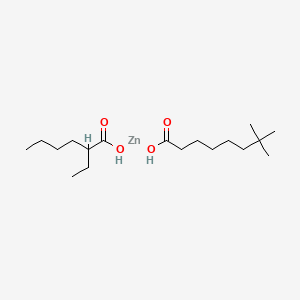
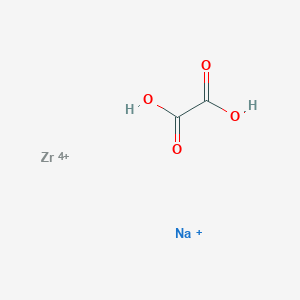
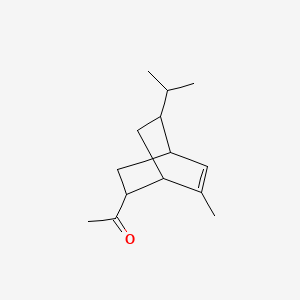
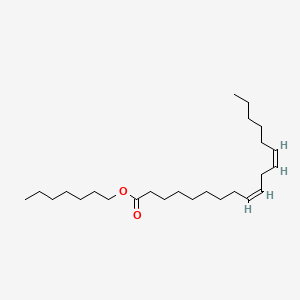
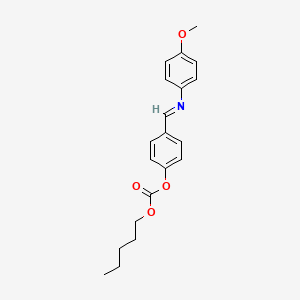
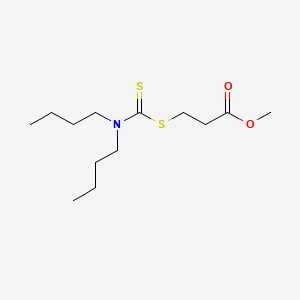
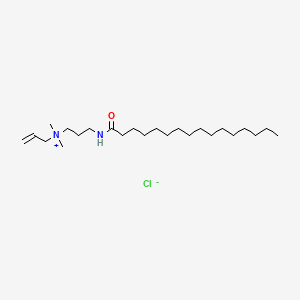
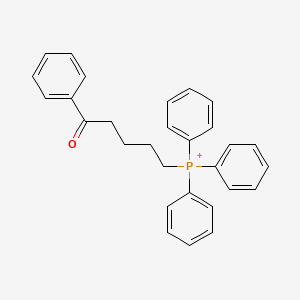
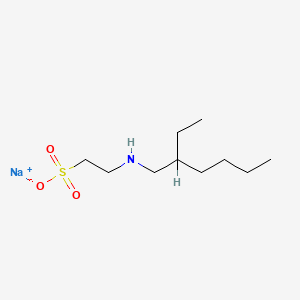
![2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid](/img/structure/B12667834.png)
